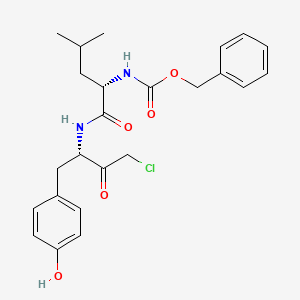
カルボベンジルオキシロイシルチロシンクロロメチルケトン
概要
説明
Z-Leu-Tyr-chloromethylketone is a synthetic compound known for its role as a calpain inhibitor. Calpains are a family of calcium-dependent cysteine proteases involved in various cellular processes, including cell motility, cell cycle progression, and apoptosis. The compound’s chemical structure is characterized by the presence of a chloromethyl ketone group, which is crucial for its inhibitory activity .
科学的研究の応用
Z-Leu-Tyr-chloromethylketone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a tool for studying protease activity.
Biology: Employed in the study of calpain-related cellular processes and in the investigation of apoptosis and cell cycle regulation.
Medicine: Explored for its potential therapeutic applications in diseases where calpain activity is dysregulated, such as neurodegenerative disorders and cancer.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques.
作用機序
Target of Action
Carbobenzyloxyleucyl-tyrosine chloromethyl ketone primarily targets serine proteases . Serine proteases are a type of protease that cleave peptide bonds in proteins, where serine serves as the nucleophilic amino acid at the enzyme’s active site .
Mode of Action
Carbobenzyloxyleucyl-tyrosine chloromethyl ketone acts as an inhibitor of serine proteases . It binds to the active site of the enzyme, preventing it from interacting with its substrates and thus inhibiting its activity .
Biochemical Pathways
It is known that serine proteases play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and apoptosis . Therefore, inhibition of these enzymes can potentially affect these pathways.
Result of Action
The inhibition of serine proteases by carbobenzyloxyleucyl-tyrosine chloromethyl ketone can lead to various molecular and cellular effects. For instance, it can prevent the degradation of certain proteins, alter cell signaling pathways, and potentially influence cell death mechanisms .
生化学分析
Biochemical Properties
Carbobenzyloxyleucyl-tyrosine chloromethyl ketone acts as an irreversible inhibitor of serine proteases, particularly chymotrypsin-like proteases . It forms a covalent bond with the active site serine residue of the enzyme, thereby inhibiting its activity. This compound interacts with various enzymes, including chymotrypsin and cathepsin B . The nature of these interactions involves the formation of a stable enzyme-inhibitor complex, which prevents the enzyme from catalyzing its substrate.
Cellular Effects
Carbobenzyloxyleucyl-tyrosine chloromethyl ketone has significant effects on cellular processes. It has been shown to inhibit the respiratory burst in neutrophils triggered by the chemoattractant formyl-methionyl-leucyl-phenylalanine (fMLP) . This inhibition affects cell signaling pathways and reduces the production of reactive oxygen species (ROS). Additionally, this compound influences gene expression and cellular metabolism by modulating the activity of proteases involved in these processes .
Molecular Mechanism
The molecular mechanism of action of carbobenzyloxyleucyl-tyrosine chloromethyl ketone involves the inhibition of serine proteases through covalent modification of the active site serine residue . This modification prevents the enzyme from interacting with its substrate, thereby inhibiting its catalytic activity. The compound also affects gene expression by modulating the activity of proteases that regulate transcription factors and other proteins involved in gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of carbobenzyloxyleucyl-tyrosine chloromethyl ketone can change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained inhibition of protease activity, which may result in altered cellular functions and metabolic processes .
Dosage Effects in Animal Models
The effects of carbobenzyloxyleucyl-tyrosine chloromethyl ketone vary with different dosages in animal models. At low doses, the compound effectively inhibits target proteases without causing significant toxicity . At high doses, it can lead to adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain concentration is required to achieve significant inhibition of protease activity .
Metabolic Pathways
Carbobenzyloxyleucyl-tyrosine chloromethyl ketone is involved in metabolic pathways related to protease inhibition. It interacts with enzymes such as chymotrypsin and cathepsin B, which play crucial roles in protein degradation and turnover . The compound affects metabolic flux by inhibiting these proteases, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, carbobenzyloxyleucyl-tyrosine chloromethyl ketone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness as a protease inhibitor .
Subcellular Localization
Carbobenzyloxyleucyl-tyrosine chloromethyl ketone is localized within specific subcellular compartments, where it exerts its inhibitory effects on proteases . Targeting signals and post-translational modifications may direct the compound to particular organelles, such as lysosomes or the endoplasmic reticulum, where proteases are active . This subcellular localization is crucial for the compound’s activity and function in regulating protease activity and cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Leu-Tyr-chloromethylketone typically involves the coupling of protected amino acids followed by the introduction of the chloromethyl ketone group. The process begins with the protection of the amino groups of leucine and tyrosine using carbobenzyloxy (Cbz) groups. The protected amino acids are then coupled using standard peptide synthesis techniques, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). After the peptide bond formation, the chloromethyl ketone group is introduced through a reaction with chloromethyl methyl ether in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of Z-Leu-Tyr-chloromethylketone follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as preparative high-performance liquid chromatography (HPLC). The final product is obtained with high purity through crystallization or lyophilization .
化学反応の分析
Types of Reactions
Z-Leu-Tyr-chloromethylketone primarily undergoes substitution reactions due to the presence of the reactive chloromethyl ketone group. This group can react with nucleophiles such as amines and thiols, leading to the formation of substituted products .
Common Reagents and Conditions
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, with reagents like amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include substituted derivatives of Z-Leu-Tyr-chloromethylketone, which can have varying biological activities depending on the nature of the substituent .
類似化合物との比較
Similar Compounds
Z-Leu-Leu-chloromethylketone: Another calpain inhibitor with a similar structure but different peptide sequence.
Z-Phe-Phe-chloromethylketone: Inhibits a broader range of proteases, including cathepsins.
Z-Val-Val-chloromethylketone: Known for its inhibitory activity against serine proteases.
Uniqueness
Z-Leu-Tyr-chloromethylketone is unique due to its high specificity for calpain and its ability to irreversibly inhibit the enzyme. This specificity makes it a valuable tool in research focused on calpain-related cellular processes and diseases .
特性
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-4-chloro-1-(4-hydroxyphenyl)-3-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN2O5/c1-16(2)12-21(27-24(31)32-15-18-6-4-3-5-7-18)23(30)26-20(22(29)14-25)13-17-8-10-19(28)11-9-17/h3-11,16,20-21,28H,12-15H2,1-2H3,(H,26,30)(H,27,31)/t20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNJBFCUDNXPPQ-SFTDATJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)CCl)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)CCl)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00972455 | |
| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-[4-chloro-1-(4-hydroxyphenyl)-3-oxobutan-2-yl]-4-methylpentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56979-35-2 | |
| Record name | Carbobenzyloxyleucyl-tyrosine chloromethyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056979352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-[4-chloro-1-(4-hydroxyphenyl)-3-oxobutan-2-yl]-4-methylpentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


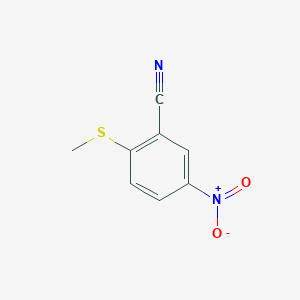
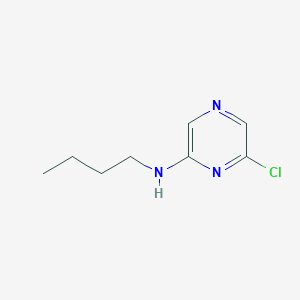

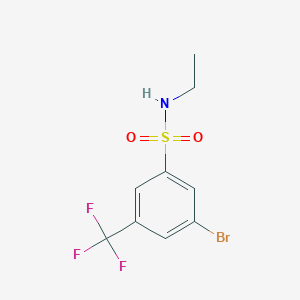
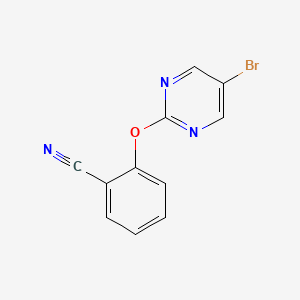

![Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate](/img/structure/B1604459.png)
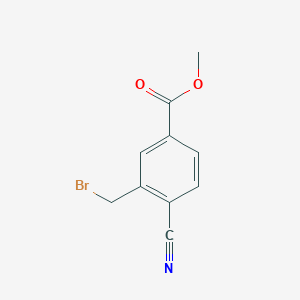

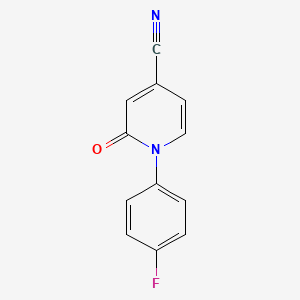

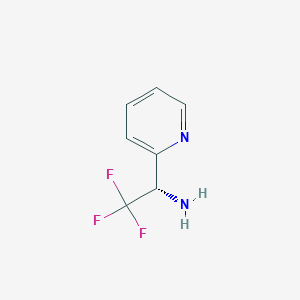

![2-[(Methylthio)(3-nitrophenylthio)methylene]-malononitrile](/img/structure/B1604473.png)
